2-Isopropyl-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-Isopropyl-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing reactions.
Introduction of Functional Groups: The isopropyl, methyl, and propyl groups are introduced through alkylation reactions. These reactions are typically carried out under basic conditions using alkyl halides as the alkylating agents.
Final Cyclization and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The alkyl groups can undergo substitution reactions, where one alkyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, nucleophiles, and bases.
Major Products
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols, alkanes, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Isopropyl-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The tricyclic structure of this compound makes it a candidate for use in the development of new materials with unique properties.
Chemical Biology: Researchers study this compound to understand its interactions with biological molecules and its potential as a tool for probing biological systems.
Industrial Chemistry: This compound is explored for its potential use in industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Isopropyl-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be compared with other similar compounds, such as:
2-Isopropyl-5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the propyl group, leading to different chemical and biological properties.
2-Isopropyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one:
5-Methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the isopropyl group, affecting its overall stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H26N2O |
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Molecular Weight |
250.38 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C15H26N2O/c1-5-6-15-9-16-7-14(4,13(15)18)8-17(10-15)12(16)11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
WRXLYTHVPBNHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C(C)C)C |
Origin of Product |
United States |
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